Benzene, 2-iodo-1-nitro-4-(trifluoromethoxy)-

Description

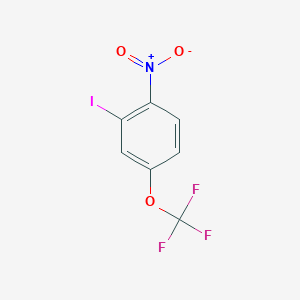

Benzene, 2-iodo-1-nitro-4-(trifluoromethoxy)- is a halogenated aromatic compound with a nitro group (-NO₂) at position 1, an iodine atom (I) at position 2, and a trifluoromethoxy group (-OCF₃) at position 4. Its molecular formula is C₇H₃F₃INO₃, with a molecular weight of 333 g/mol. The electron-withdrawing nature of the nitro and trifluoromethoxy groups significantly influences the compound’s electronic structure, directing further substitutions to specific positions on the benzene ring. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

Properties

Molecular Formula |

C7H3F3INO3 |

|---|---|

Molecular Weight |

333.00 g/mol |

IUPAC Name |

2-iodo-1-nitro-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7H3F3INO3/c8-7(9,10)15-4-1-2-6(12(13)14)5(11)3-4/h1-3H |

InChI Key |

PHQOMGIOFUSAQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzene, 2-iodo-1-nitro-4-(trifluoromethoxy)- generally involves:

- Introduction of the trifluoromethoxy group onto the benzene ring,

- Nitration to introduce the nitro group at the desired position,

- Subsequent iodination to install the iodine substituent selectively.

Due to the electronic effects of the trifluoromethoxy and nitro groups, regioselective halogenation requires careful control of reaction conditions and choice of reagents.

Preparation of 4-(Trifluoromethoxy)benzyl Derivatives as Key Intermediates

A common precursor in the synthesis is the 4-(trifluoromethoxy)benzyl bromide , prepared via halogenation of 4-(trifluoromethoxy)benzyl alcohol using phosphorus tribromide (PBr3). This intermediate is crucial for subsequent nucleophilic substitution reactions.

- In an oven-dried flask under argon, 4-(trifluoromethoxy)phenylmethanol (20 mmol) is dissolved in dry dichloromethane (DCM).

- The solution is cooled to 0 °C, and PBr3 (1.2 equiv) is added dropwise.

- The mixture is stirred at room temperature until the alcohol is consumed (monitored by TLC).

- The reaction is quenched with ice-cold water, and the organic layer is washed, dried, and concentrated to yield 4-(trifluoromethoxy)benzyl bromide without further purification.

Iodination of Nitro-Trifluoromethoxybenzene

The iodination step to introduce iodine at the 2-position is challenging due to the deactivating effect of the nitro group. Literature reports the use of copper(I) iodide catalysis in the presence of bases such as cesium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100 °C) for extended periods (up to 36 hours) under inert atmosphere.

- 3-bromo-1H-1,2,4-triazole (as a model substrate) is reacted with copper(I) iodide (10 mol%), cesium carbonate (1 equiv), and 1-iodo-4-(trifluoromethoxy)benzene in DMSO.

- The mixture is heated at 100 °C for 36 hours under nitrogen.

- After workup and purification, the iodinated product is obtained in good yield (up to 73% in related systems).

This method can be adapted for the iodination of nitro-substituted trifluoromethoxybenzenes by adjusting reaction conditions.

Alternative Synthetic Routes

Grignard Reaction: The formation of organomagnesium intermediates from iodo-substituted trifluoromethoxybenzenes followed by reaction with electrophiles has been reported. For example, isopropylmagnesium chloride-lithium chloride complex is used to generate a Grignard reagent from iodo-4-(trifluoromethoxy)benzene, which then reacts with sulfinamide derivatives.

Microwave-Assisted Synthesis: Microwave irradiation at high temperature (150 °C) in the presence of copper(I) iodide, cesium carbonate, and 8-hydroxyquinoline in DMF/water mixtures has been employed to accelerate coupling reactions involving iodo-trifluoromethoxybenzene derivatives, which could be adapted for iodination or functionalization steps.

Summary Table of Key Preparation Steps and Conditions

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) is routinely used to monitor reaction progress.

- Column Chromatography on silica gel with hexane/ethyl acetate gradients is employed for purification.

- Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) are used for characterization and yield determination.

- Mass Spectrometry (MS) confirms molecular weights of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-iodo-1-nitro-4-(trifluoromethoxy)Benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

Reduction Reactions: The major product is 2-iodo-1-amino-4-(trifluoromethoxy)Benzene.

Oxidation Reactions: Products may include various oxidized forms of the compound, depending on the reaction conditions.

Scientific Research Applications

Scientific Research Applications

2-iodo-1-nitro-4-(trifluoromethoxy)benzene is utilized in various scientific research applications:

- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

- Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Chemical Reactions

2-iodo-1-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions:

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides. Products include derivatives where the iodine atom is replaced by other functional groups.

- Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions. Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used. The major product is 2-iodo-1-amino-4-(trifluoromethoxy)benzene.

- Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group. Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed. Products may include various oxidized forms of the compound, depending on the reaction conditions.

The biological activity of 2-iodo-1-nitro-4-(trifluoromethoxy)benzene is largely attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction. The trifluoromethoxy group can enhance binding affinity and specificity for certain molecular targets.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of 2-iodo-1-nitro-4-(trifluoromethoxy)benzene on specific enzymes. The findings indicated that the compound demonstrated significant inhibition in vitro, suggesting potential applications in drug development targeting related pathways.

Pharmacological Applications

The compound's unique structure allows it to serve as a building block in organic synthesis for pharmaceuticals and agrochemicals. Its ability to inhibit certain enzymes positions it as a candidate for further investigation in therapeutic applications.

Safety Information

Mechanism of Action

The mechanism of action of 2-iodo-1-nitro-4-(trifluoromethoxy)Benzene involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to biological targets. The iodine atom can facilitate halogen bonding interactions, enhancing the compound’s reactivity and specificity in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (C₈H₆BrF₃O; MW: 255 g/mol)

- Key Differences : Bromine (Br) at position 1, methyl (-CH₃) at position 2, and -OCF₃ at position 4.

- Comparison: The methyl group is electron-donating, contrasting with the nitro group in the target compound. Bromine (atomic weight ~80) is lighter than iodine (~127), reducing molecular weight.

Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- (C₉H₇ClF₃NO₃; MW: 269.61 g/mol)

- Key Differences : A chloro-trifluoroethoxy group at position 1, methyl at position 2, and nitro at position 4.

- Comparison: The nitro group’s position (4 vs. 1 in the target) alters electronic effects.

Benzene, 2-iodo-4-methoxy-1-methyl- (C₈H₉IO; MW: ~248 g/mol)

Halogen and Functional Group Variations

1-Iodo-2-nitro-4-(trifluoromethyl)benzene (C₇H₃F₃INO₂; MW: 317 g/mol)

- Key Differences : Iodine at position 1, nitro at position 2, and -CF₃ at position 4.

- Comparison : The trifluoromethyl (-CF₃) group is less polar than -OCF₃, reducing dipole interactions. Positional swapping of iodine and nitro alters directing effects in substitution reactions .

Benzene, 1-fluoro-2-(methylthio)-4-(trifluoromethoxy)- (C₈H₆F₄OS; MW: 226.19 g/mol)

Physical and Thermodynamic Properties

- Boiling Points : The target compound’s boiling point is unreported, but nitro and -OCF₃ groups likely elevate it compared to halogen-only derivatives (e.g., 1-bromo-3-iodobenzene boils at 393–525 K ).

Biological Activity

Benzene, 2-iodo-1-nitro-4-(trifluoromethoxy)-, also known as 2-iodo-1-nitro-4-(trifluoromethoxy)benzene, is a fluorinated aromatic compound characterized by a unique combination of iodine, a nitro group, and a trifluoromethoxy substituent. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific sources.

- Molecular Formula : CHFINO

- Molecular Weight : 333.00 g/mol

- Structural Features :

- Presence of electron-withdrawing groups (nitro and trifluoromethoxy) that influence reactivity.

- The trifluoromethoxy group enhances the compound's electronic properties, potentially affecting its biological interactions.

Synthesis Methods

The synthesis of benzene, 2-iodo-1-nitro-4-(trifluoromethoxy)- typically involves:

- Trifluoromethoxylation : Introduction of the trifluoromethoxy group onto a suitable precursor.

- Iodination : Addition of iodine to the aromatic ring.

- Nitration : Introduction of the nitro group.

Common reagents include iodine and oxidizing agents under controlled conditions to ensure high yields and purity .

The biological activity of benzene, 2-iodo-1-nitro-4-(trifluoromethoxy)- is largely attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction. The trifluoromethoxy group can enhance binding affinity and specificity for certain molecular targets .

Interaction Studies

Research indicates that the compound can undergo several types of chemical reactions:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles.

- Reduction Reactions : The nitro group can be reduced to an amino group.

- Oxidation Reactions : Involves oxidation of the nitro group under specific conditions .

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of benzene, 2-iodo-1-nitro-4-(trifluoromethoxy)- on specific enzymes. The findings indicated that the compound demonstrated significant inhibition in vitro, suggesting potential applications in drug development targeting related pathways .

Pharmacological Applications

The compound's unique structure allows it to serve as a building block in organic synthesis for pharmaceuticals and agrochemicals. Its ability to inhibit certain enzymes positions it as a candidate for further investigation in therapeutic applications .

Comparison with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2-Iodo-1-nitro-4-(trifluoromethyl)benzene | 16499-53-9 | Contains trifluoromethyl instead of trifluoromethoxy |

| 4-(Difluoromethyl)-2-iodo-1-nitrobenzene | 1261500-10-0 | Contains difluoromethyl group |

| 3-Nitro-5-iodobenzotrifluoride | 41253-01-4 | Different position of nitro and iodine substitutions |

These compounds exhibit varying reactivities and biological activities based on their substituents' nature and positions on the aromatic ring .

Q & A

Basic Questions

Q. What are the critical safety precautions when handling Benzene, 2-iodo-1-nitro-4-(trifluoromethoxy)- in laboratory settings?

- Methodological Answer : Strict safety protocols must be followed, including the use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of vapors or dust. Direct skin contact must be avoided due to potential toxicity. Waste should be segregated into halogenated and nitro-containing categories and disposed of via certified hazardous waste handlers to prevent environmental contamination .

Q. What spectroscopic methods are recommended for characterizing Benzene, 2-iodo-1-nitro-4-(trifluoromethoxy)-?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, is critical for analyzing the trifluoromethoxy and aromatic proton environments. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like nitro (NO) and C-I bonds. X-ray crystallography, facilitated by the heavy iodine atom, can resolve crystal packing and molecular geometry .

Q. How should solubility properties guide experimental design for this compound?

- Methodological Answer : The compound is typically sparingly soluble in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) or dichloromethane. For reactions, anhydrous conditions are recommended due to potential hydrolysis of the trifluoromethoxy group. Stock solutions should be prepared in inert solvents (e.g., acetonitrile) and stored under nitrogen to prevent degradation .

Advanced Research Questions

Q. How does the iodine substituent influence crystallographic analysis of this compound?

- Methodological Answer : The iodine atom’s high electron density enhances X-ray diffraction contrast, enabling precise phase determination in single-crystal studies. Software like SHELXL leverages this property for heavy-atom refinement, improving accuracy in bond-length and angle measurements. Anomalous scattering from iodine aids in resolving chiral centers or disordered structures .

Q. What synthetic strategies are effective for introducing the trifluoromethoxy group into analogous aromatic systems?

- Methodological Answer : The trifluoromethoxy group can be introduced via Ullmann coupling using CuI catalysts, or through nucleophilic displacement of nitro or halogen substituents with trifluoromethoxide salts (e.g., AgOCF). Microwave-assisted synthesis reduces reaction times and improves yields. Computational modeling (DFT) predicts regioselectivity and optimizes reaction pathways .

Q. How can computational chemistry predict the reactivity of nitro and trifluoromethoxy substituents?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron-withdrawing effects: the nitro group deactivates the ring toward electrophilic substitution, while the trifluoromethoxy group directs incoming electrophiles to the para position. Frontier Molecular Orbital (FMO) analysis evaluates susceptibility to nucleophilic attack, guiding the design of derivatives for drug discovery .

Q. What impurities are common during synthesis, and how are they mitigated?

- Methodological Answer : Common impurities include dehalogenated byproducts (e.g., nitrobenzene derivatives) and incomplete trifluoromethoxy substitution. Reverse-phase HPLC with UV detection (254 nm) identifies these impurities. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures enhances purity to >95% .

Q. What role does the nitro group play in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitro group acts as a meta-directing, strong electron-withdrawing group, activating the ring for NAS at the ortho and para positions relative to iodine. In polar aprotic solvents (e.g., DMF), reactions with amines or thiols proceed via a Meisenheimer intermediate. Kinetic studies using stopped-flow spectroscopy can monitor reaction rates under varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.